molecular formula C23H17ClF3NO B2509188 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether CAS No. 338966-38-4

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether

Cat. No.: B2509188
CAS No.: 338966-38-4
M. Wt: 415.84
InChI Key: CTZGGDNKZZLFCJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, a trifluoromethyl group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chloro and trifluoromethyl substituents. The final step often includes the etherification reaction to attach the phenyl ether group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-2,1-benzisoxazole
  • 3-Phenyl-5-chloroanthranil
  • 5-Chloro-3-phenylbenzo[c]isoxazole

Uniqueness

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

5-chloro-1-(2-phenoxyethyl)-3-phenyl-2-(trifluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3NO/c24-17-11-12-20-19(15-17)21(16-7-3-1-4-8-16)22(23(25,26)27)28(20)13-14-29-18-9-5-2-6-10-18/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZGGDNKZZLFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CCOC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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